

The Fluorophenyl Imidazole Scaffold: A Comprehensive Review for Medicinal Chemistry

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Compound of Interest

Compound Name: *1-(3-Fluorophenyl)imidazole*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Its versatility is further enhanced by substitution, and the incorporation of a fluorophenyl moiety has proven to be a particularly fruitful strategy in drug discovery. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides a detailed review of the fluorophenyl imidazole scaffold, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Therapeutic Applications and Biological Activities

Fluorophenyl imidazole derivatives have demonstrated a broad spectrum of biological activities, with significant potential in oncology, mycology, and the treatment of neurodegenerative diseases.

Anticancer Activity

Fluorophenyl imidazole scaffolds are prominent in the development of novel anticancer agents, primarily as kinase inhibitors and compounds that disrupt microtubule polymerization.

Several fluorophenyl imidazole derivatives have been shown to inhibit key kinases involved in cancer cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and

p38 Mitogen-Activated Protein Kinase (MAPK).

Table 1: Anticancer Activity of Fluorophenyl Imidazole Derivatives (Kinase Inhibitors)

Compound ID	Target Kinase	Cancer Cell Line	IC50 (μM)	Reference
1	EGFR	A549 (Lung)	0.0336	[1]
2	EGFR	MCF-7 (Breast)	3.02	[1]
3	p38α MAPK	-	-	[2]
4	CK1δ	-	-	[2]
5	JAK2	-	-	[2]
6	CRAF	A375P (Melanoma)	2.24	[3]
7	BRAF	WM3629 (Melanoma)	0.86	[3]
8	CHK-1	-	0.00032	[3]
9	CHK-2	-	0.015	[3]
10	Tirbanibulin (KX2-391)	SRC	-	[4]
Kim-161 (5a)	PTK6, FLT3, BCL-2	T24 (Urothelial)	56.11	[4]
Kim-111 (5b)	PTK6, FLT3, BCL-2	T24 (Urothelial)	67.29	[4]

Note: This table presents a selection of data. The original sources may contain more extensive information.

Disruption of microtubule dynamics is a well-established anticancer strategy. Certain fluorophenyl imidazole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Table 2: Anticancer Activity of Fluorophenyl Imidazole Derivatives (Tubulin Polymerization Inhibitors)

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
21m	-	0.06	[3]
Tirbanibulin (KX2-391)	-	0.25	[4]
14	PPC-1 (Prostate)	3.1 - 47.2	[5]
22	U-87 (Glioblastoma)	3.1 - 47.2	[5]

Note: This table presents a selection of data. The original sources may contain more extensive information.

Antifungal Activity

The fluorophenyl imidazole scaffold is a key feature in several antifungal agents. Their primary mechanism of action is the inhibition of lanosterol 14 α -demethylase, a crucial enzyme in the ergosterol biosynthesis pathway of fungi.

Table 3: Antifungal Activity of Fluorophenyl Imidazole Derivatives

Compound	Fungal Strain	MIC (µg/mL)	Reference
Flutrimazole	Dermatophytes, filamentous fungi, and yeasts	0.025-5.0	[6]
Flutrimazole	Scopulariopsis brevicaulis	0.15-0.6	[6]
18 (2-(m-fluorophenyl)-benzimidazole derivative)	Gram-negative bacteria	31.25	[7]
14 (2-(m-fluorophenyl)-benzimidazole derivative)	B. subtilis	7.81	[7]
31	Candida spp.	0.5-8	[8]
42	Candida spp.	2-32	[8]

Note: MIC (Minimum Inhibitory Concentration). This table presents a selection of data. The original sources may contain more extensive information.

Activity in Neurodegenerative Diseases

Research into fluorophenyl imidazole derivatives has shown promise for the treatment of neurodegenerative disorders like Alzheimer's disease. The proposed mechanisms of action are multifaceted, involving the inhibition of key enzymes and modulation of pathways related to amyloid-beta (A β) aggregation and neuroinflammation.

Table 4: Activity of Fluorophenyl Imidazole Derivatives in Neurodegenerative Disease Models

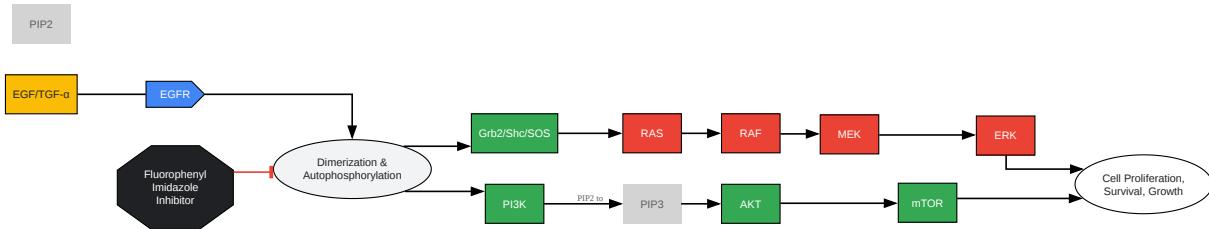
Compound ID	Target/Assay	Activity	IC50/Value	Reference
28	human Glutaminyl Cyclase (hQC)	Inhibition	Potent	[9]
3B7	A β 42 Aggregation Inhibition	Inhibition	~25-50 μ M	[10]
3G7	A β 42 Aggregation Inhibition	Inhibition	~25-50 μ M	[10]
9	α 1 β 2 γ 2 GABA-A Receptor	Positive Allosteric Modulator	172% of GABA efficacy	[11]
23	α 1 β 2 γ 2 GABA-A Receptor	Positive Allosteric Modulator	132% of GABA efficacy	[11]
WO 03076398	GSK-3 β	Inhibition	0.0106 μ M	[6]
PF-9283	BACE1	Inhibition	140 nM (cellular)	[2]

Note: This table presents a selection of data from in vitro and in silico studies. The original sources should be consulted for detailed experimental contexts.

Key Signaling Pathways and Experimental Workflows

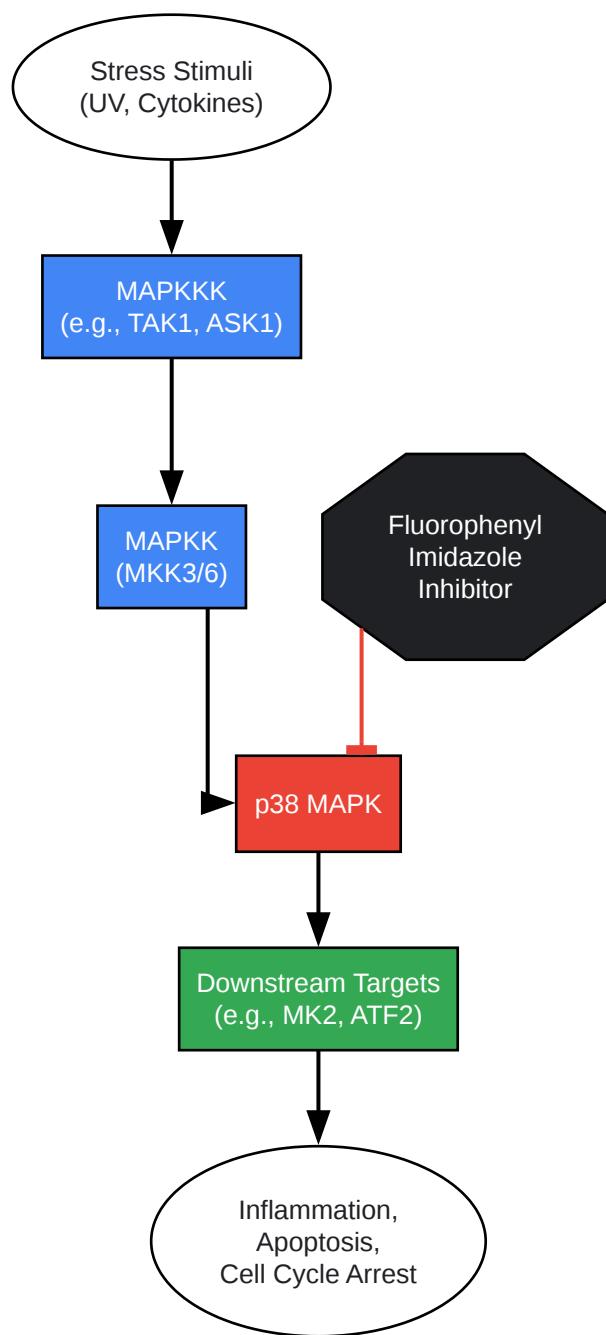
Visualizing the complex biological and experimental processes is crucial for understanding the context of fluorophenyl imidazole scaffolds in medicinal chemistry.

Signaling Pathways



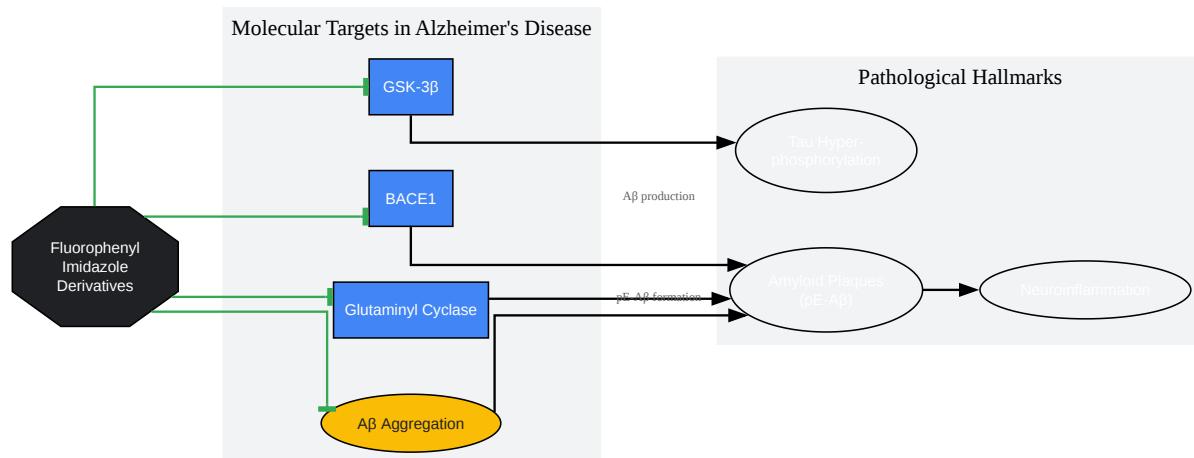
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EGFR Signaling Pathway Inhibition



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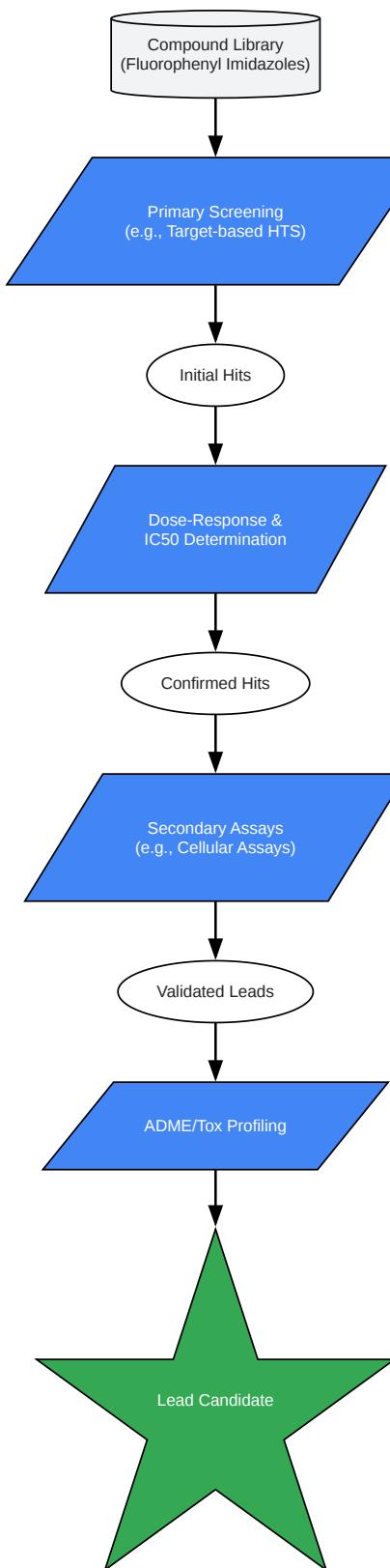
p38 MAPK Signaling Pathway Inhibition



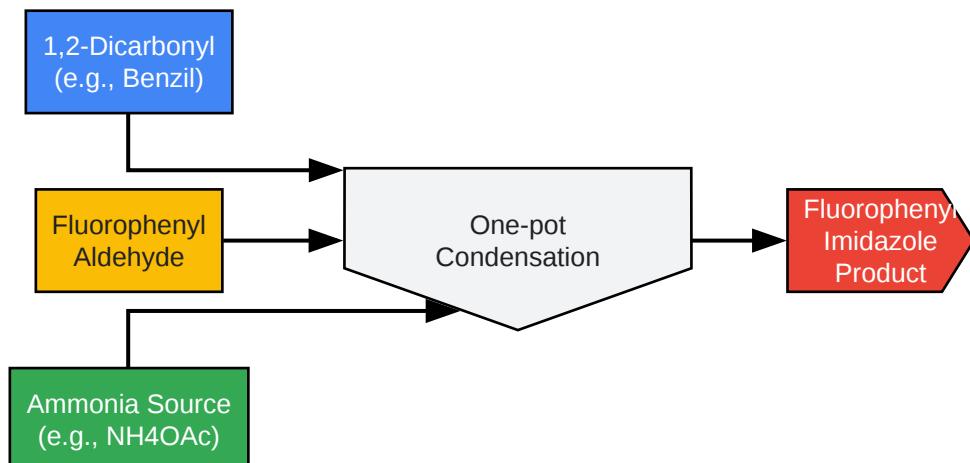
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Putative Targets in Alzheimer's Disease

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Radziszewski Imidazole Synthesis

Detailed Experimental Protocols

MTT Assay for Anticancer Activity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the fluorophenyl imidazole compound dissolved in a suitable solvent (e.g., DMSO) and incubate for 48-72 hours. Include a vehicle control (solvent only).
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Inhibition Assay

Principle: This assay measures the effect of compounds on the polymerization of tubulin into microtubules. Polymerization can be monitored by the increase in turbidity (light scattering) or by using a fluorescent reporter.

Procedure (Fluorescence-based):

- **Reaction Mixture Preparation:** In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM), and a fluorescence reporter that binds to polymerized tubulin.
- **Compound Addition:** Add the fluorophenyl imidazole compound at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).
- **Initiation of Polymerization:** Initiate polymerization by incubating the plate at 37°C.
- **Fluorescence Measurement:** Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.
- **Data Analysis:** Plot the fluorescence intensity versus time. The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of fluorescence increase compared to the negative control. Calculate the IC₅₀ value for the inhibition of tubulin polymerization.

Lanosterol 14 α -Demethylase Inhibition Assay

Principle: This *in vitro* reconstituted enzyme assay measures the ability of a compound to inhibit the activity of lanosterol 14 α -demethylase (CYP51), a key enzyme in ergosterol biosynthesis. The assay typically involves recombinant human or fungal CYP51 and its redox partner, cytochrome P450 reductase (CPR).[\[12\]](#)

Procedure:

- Reconstituted System Preparation: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4) containing recombinant CYP51, CPR, and a lipid mixture to mimic the membrane environment.[12]
- Inhibitor Pre-incubation: Add the fluorophenyl imidazole compound at various concentrations to the reconstituted system and pre-incubate for a short period.
- Substrate Addition: Add the substrate, lanosterol, to the reaction mixture.[12]
- Reaction Initiation: Initiate the enzymatic reaction by adding a source of reducing equivalents, such as an NADPH-generating system.
- Reaction Termination and Product Extraction: After a defined incubation period at 37°C, stop the reaction (e.g., by adding a strong base) and extract the sterols using an organic solvent (e.g., hexane or ethyl acetate).
- Analysis: Analyze the extracted sterols using a suitable method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of product formed (the demethylated lanosterol).
- Data Analysis: Calculate the percentage of inhibition of lanosterol 14 α -demethylase activity at each compound concentration relative to a vehicle control. Determine the IC50 value.[6]

Conclusion

The fluorophenyl imidazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective therapeutic agents. The strategic incorporation of the fluorophenyl moiety can significantly enhance biological activity and modulate pharmacokinetic properties. The diverse range of biological activities, including anticancer, antifungal, and neuroprotective effects, underscores the broad therapeutic potential of this scaffold. Further exploration of structure-activity relationships and mechanism-of-action studies will undoubtedly lead to the discovery of novel and improved drug candidates based on the fluorophenyl imidazole core. This guide serves as a comprehensive resource to aid researchers in this exciting and promising area of drug discovery.

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